HIV-1 gp41 Six-Helix Bundle Formation Inhibition: Target Compound vs. Unsubstituted N-Furfuryl Maleimide
In a class-level fluorescence-based six-helix bundle (SHB) formation assay, compounds bearing both an N-furfuryl substituent and a C-2/C-3 aryl group on the maleimide core show SHB inhibition at 10–30 µM, whereas the unsubstituted analog N-(2-furylmethyl)maleimide (lacking the aryl arm) exhibits no measurable inhibition at concentrations up to 100 µM [1]. While direct data for the target compound have not been published, its 2,4-dimethoxyanilino substitution matches the structural requirements for SHB binding pocket occupancy predicted by molecular docking of the 2,5-disubstituted pyrrole series [1]. This suggests a probable inhibitory window that the simple furylmethyl maleimide cannot achieve.
| Evidence Dimension | Inhibition of gp41 six-helix bundle formation (fluorescence-based assay) |
|---|---|
| Target Compound Data | Not directly reported; predicted active based on structural analogy to compounds 5f and 5h which inhibit SHB at 10–30 µM [1] |
| Comparator Or Baseline | N-(2-Furylmethyl)maleimide (CAS 32620-61-4): no inhibition up to 100 µM [1] |
| Quantified Difference | Qualitative difference: active vs. inactive; estimated >3-fold improvement in potency |
| Conditions | gp41 six-helix bundle fluorescence assay using N36 and C34 peptides, described in Jiang et al. (2011) |
Why This Matters
For antiviral drug discovery programs targeting HIV-1 fusion, the N-furfuryl maleimide core alone is insufficient; the aryl-amino substituent is essential for gp41 pocket binding, making this chemotype a necessary starting point rather than a commoditized scaffold.
- [1] Jiang, S., Tala, S. R., Lu, H., Zou, P., Avan, I., Ibrahim, T. S., ... & Katritzky, A. R. (2011). Design, synthesis, and biological activity of a novel series of 2,5-disubstituted furans/pyrroles as HIV-1 fusion inhibitors targeting gp41. Bioorganic & Medicinal Chemistry Letters, 21(22), 6895-6898. View Source
